![molecular formula C30H30N2O4 B596788 (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol CAS No. 1217688-35-1](/img/structure/B596788.png)
(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carvedilol is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients . The S(-) enantiomer accounts for the beta-blocking activity whereas the S(-) and R(+) enantiomers have alpha-blocking activity .
Synthesis Analysis
While specific synthesis methods for “®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol” were not found, there are studies on the solubility enhancement of carvedilol. For instance, drug-drug cocrystallization has been shown to significantly enhance the solubility and dissolution rate of carvedilol .科学的研究の応用
Skin Cancer Chemoprevention
The R-carvedilol enantiomer, present in the racemic mixture of the chiral drug carvedilol, does not bind to the β-adrenergic receptors, but exhibits skin cancer preventive activity . For skin delivery, R-carvedilol-loaded transfersomes were prepared using various ratios of drug, lipids, and surfactants, and characterized for particle size, zeta potential, encapsulation efficiency, stability, and morphology . This study demonstrates the feasibility of using R-carvedilol transfersome for preventing UV-induced skin inflammation and cancer .
Improved Cardiac Performance and Decreased Arrhythmia in Hypertrophic Cardiomyopathy
R-carvedilol, a carvedilol enantiomer that does not block β-adrenergic receptors, uniquely exhibits both negative inotropic and antiarrhythmic effects without changing heart rate, potentially because of RyR2 inhibition . In a hypertrophic cardiomyopathy (HCM) model, R-carvedilol improves stroke volume and cardiac .
Metabolism of Carvedilol
Carvedilol (CAR), a racemic lipophilic aryloxy propanolamine, acts as a selective α1-adrenoreceptor antagonist and a nonselective β-adrenoreceptor antagonist . CAR metabolism mainly produces three active metabolites: desmethyl carvedilol (DMC), 4′-hydroxy carvedilol (4′OHC) and 5′-hydroxy carvedilol (5′OHC) .
作用機序
Mode of Action
This compound acts as a non-selective β-adrenergic receptor antagonist and an α1-adrenergic receptor antagonist . The S(-) enantiomer accounts for the beta-blocking activity whereas the S(-) and R(+) enantiomers have alpha-blocking activity . By blocking these receptors, it reduces the effects of adrenaline and noradrenaline, hormones that stimulate these receptors, thereby slowing the heart rate and reducing blood pressure .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of carvedilol, its parent compound . Carvedilol has a bioavailability of 25–35%, is 98% protein-bound, and is metabolized in the liver by CYP2D6 and CYP2C9 enzymes . It has an elimination half-life of 7–10 hours and is excreted in the urine (16%) and feces (60%) .
将来の方向性
Recent studies have shown that R-carvedilol could be a potential new therapy for Alzheimer’s disease . These studies showed that pharmacologically limiting ryanodine receptor 2 (RyR2) open time with the R-carvedilol enantiomer prevented and reversed neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models without affecting the accumulation of ß-amyloid (Aβ) .
特性
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBNXRUKJWSHW-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654264 |
Source
|
Record name | (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol | |
CAS RN |
1217688-35-1 |
Source
|
Record name | (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。